molecular formula C16H18N2O3 B3849328 2-(4-Phenylmethoxyphenoxy)propanehydrazide

2-(4-Phenylmethoxyphenoxy)propanehydrazide

Cat. No.: B3849328
M. Wt: 286.33 g/mol
InChI Key: JBEZJVBXJSLJKB-UHFFFAOYSA-N
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Description

2-(4-Phenylmethoxyphenoxy)propanehydrazide is a chemical compound with the molecular formula C16H18N2O3. It is a derivative of hydrazide and is known for its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a phenylmethoxy group and a phenoxy group attached to a propanehydrazide backbone.

Preparation Methods

The synthesis of 2-(4-Phenylmethoxyphenoxy)propanehydrazide typically involves the condensation reaction of an appropriate hydrazide with an aldehyde or ketone. One common method includes the reaction of 4-phenylmethoxybenzaldehyde with propanehydrazide in the presence of a suitable solvent such as methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as mechanosynthesis and solid-state melt reactions can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

2-(4-Phenylmethoxyphenoxy)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Phenylmethoxyphenoxy)propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Phenylmethoxyphenoxy)propanehydrazide involves its interaction with molecular targets and pathways within cells. It is believed to exert its effects by inducing oxidative stress and modulating signaling pathways involved in cell proliferation and apoptosis. The compound has been shown to upregulate certain cell cycle-regulating proteins, leading to cell cycle arrest and inhibition of cancer cell growth .

Comparison with Similar Compounds

2-(4-Phenylmethoxyphenoxy)propanehydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-phenylmethoxyphenoxy)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-12(16(19)18-17)21-15-9-7-14(8-10-15)20-11-13-5-3-2-4-6-13/h2-10,12H,11,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEZJVBXJSLJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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